molecular formula C13H19BrClN3 B13981877 1-(Azetidin-3-YL)-4-(4-bromophenyl)piperazine hcl

1-(Azetidin-3-YL)-4-(4-bromophenyl)piperazine hcl

Cat. No.: B13981877
M. Wt: 332.67 g/mol
InChI Key: IWPNGVSANXHJNX-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a bromophenyl group, and a piperazine moiety, making it a versatile molecule for diverse applications.

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(Azetidin-3-yl)-4-(4-chlorophenyl)piperazine hydrochloride
  • 1-(Azetidin-3-yl)-4-(4-fluorophenyl)piperazine hydrochloride

These compounds share similar structures but differ in the substituents on the phenyl ring. The unique properties of 1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride, such as its specific reactivity and biological activity, make it distinct from its analogs.

Properties

Molecular Formula

C13H19BrClN3

Molecular Weight

332.67 g/mol

IUPAC Name

1-(azetidin-3-yl)-4-(4-bromophenyl)piperazine;hydrochloride

InChI

InChI=1S/C13H18BrN3.ClH/c14-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13-9-15-10-13;/h1-4,13,15H,5-10H2;1H

InChI Key

IWPNGVSANXHJNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CNC2)C3=CC=C(C=C3)Br.Cl

Origin of Product

United States

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